2-Nitrodibenzo[b,f]thiepine
Description
2-Nitrodibenzo[b,f]thiepine is a sulfur-containing heterocyclic compound characterized by a seven-membered thiepine ring fused with two benzene moieties and a nitro (-NO₂) substituent at the 2-position. This structural configuration imparts unique electronic and steric properties, influencing its reactivity and physical characteristics. For instance, the synthesis of dibenzo[b,e]thiepine derivatives involves multi-stage reactions, including cyclization and functional group modifications .
The nitro group’s electron-withdrawing nature likely affects the compound’s stability and reactivity, making it a candidate for further functionalization or applications in materials science. However, specific data on its synthesis, crystallography, or biological activity remain gaps in the current literature.
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29g/mol |
IUPAC Name |
3-nitrobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H9NO2S/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)18-14/h1-9H |
InChI Key |
QVIHSNOYAUDCAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Nitro-Substituted Heterocycles
2-Methyl-5-nitrobenzo[b]thiophene () :
- Structure : A five-membered thiophene ring fused to a benzene ring, with nitro and methyl groups at positions 5 and 2, respectively.
- Synthesis : Achieved in four steps, including nitration and methylation (Scheme S1) .
- Reactivity : The nitro group directs electrophilic substitutions to meta positions, contrasting with 2-Nitrodibenzo[b,f]thiepine, where the larger ring size and fused benzene moieties may alter regioselectivity.
- Dibenzo[b,e]thiepine Derivatives (): Structure: Seven-membered thiepine fused to two benzene rings, often functionalized with substituents like bromine or hydroxyl groups. Synthesis: Multi-stage reactions involving sodium ethanethiolate, with substituents influencing reaction pathways (e.g., pyrimidinyl groups induce novel heterocycle formation) .
(b) Nifedipine () :
- Structure : A 1,4-dihydropyridine derivative with a 2-nitrophenyl group.
- Physical Properties: Melting point: ~172°C (calculated via Joback/Crippen methods). Solubility: Low in water but high in organic solvents like ethanol .
- Comparison : While Nifedipine shares a nitroaryl moiety, its dihydropyridine core and pharmacological role as a calcium channel blocker distinguish it from this compound. The latter’s larger aromatic system may confer higher thermal stability but lower solubility in polar solvents.
Physicochemical Properties (Hypothetical Analysis)
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